Butyl 3-(4-bromophenyl)prop-2-enoate
Description
Butyl 3-(4-bromophenyl)prop-2-enoate is an α,β-unsaturated ester featuring a 4-bromophenyl substituent at the β-position of the propenoate backbone.
Properties
CAS No. |
131061-14-8 |
|---|---|
Molecular Formula |
C13H15BrO2 |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
butyl 3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15BrO2/c1-2-3-10-16-13(15)9-6-11-4-7-12(14)8-5-11/h4-9H,2-3,10H2,1H3 |
InChI Key |
PIQCRXRHGULAGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Method: The compound can be synthesized through the esterification of 3-(4-bromophenyl)prop-2-enoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromophenylboronic acid is coupled with butyl acrylate in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of butyl 3-(4-bromophenyl)prop-2-enoate often involves large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high throughput and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction of the double bond in the prop-2-enoate moiety can yield saturated esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(4-bromophenyl)prop-2-enone or 3-(4-bromophenyl)propan-2-ol.
Reduction: Formation of butyl 3-(4-bromophenyl)propanoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Butyl 3-(4-bromophenyl)prop-2-enoate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s ability to undergo various chemical transformations makes it a useful intermediate in the synthesis of potential drug candidates. It can be modified to introduce pharmacologically active groups.
Industry:
Mechanism of Action
The mechanism of action of butyl 3-(4-bromophenyl)prop-2-enoate in chemical reactions involves the activation of the double bond and the bromine atom. The double bond can participate in addition reactions, while the bromine atom can undergo substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between Butyl 3-(4-bromophenyl)prop-2-enoate and related compounds:
Key Findings
- Anti-Inflammatory Activity: The oxadiazole derivative in demonstrates that the 4-bromophenyl group, when combined with a heterocyclic core, enhances anti-inflammatory efficacy (59.5% inhibition at 20 mg/kg). This suggests that this compound may exhibit similar bioactivity if tested.
- UV Filter Applications: IMC (3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate) is used as a UV filter due to its conjugated system and methoxy group, which stabilizes excited states . Replacing methoxy with bromo in the target compound could alter UV absorption profiles.
- Ester Chain Effects : Butyl Acrylate , a simpler ester lacking aromatic substituents, is primarily industrial. The absence of a phenyl group reduces steric hindrance and electronic complexity, highlighting how substituents dictate application.
Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-bromophenyl group (electron-withdrawing) may increase electrophilicity of the α,β-unsaturated ester, enhancing reactivity in Michael additions or interactions with biological targets. In contrast, the 4-methoxyphenyl group in IMC (electron-donating) improves UV stability .
- Steric and Solubility Considerations : The 3-methylbutyl chain in IMC vs. the linear butyl group in the target compound could influence solubility and metabolic stability.
Notes on Comparative Significance
Biological Potential: The anti-inflammatory activity of oxadiazole analogs underscores the pharmacological promise of bromophenyl-containing compounds. Further studies on the target compound’s COX inhibition or cytotoxicity are warranted.
Material Science Applications : The structural similarity to IMC suggests possible UV-filter utility, though bromine’s heavy atom effect might reduce photostability compared to methoxy derivatives.
Synthetic Versatility : Butyl Acrylate’s industrial use contrasts with the specialized roles of bromophenyl/methoxyphenyl analogs, emphasizing how functionalization expands application scope.
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